molecular formula C21H18O5 B11307946 2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11307946
M. Wt: 350.4 g/mol
InChI Key: DHSYNTIJVANJBN-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic organic compound belonging to the class of pyranochromenes. This compound is known for its potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties and other pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed, which includes the following steps :

    Starting Material: Phloroglucinol.

    Intermediate Formation: The intermediate is formed through a series of reactions involving aromatic aldehydes.

    Cyclization: The intermediate undergoes cyclization to form the pyranochromene core.

    Final Product: The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyranochromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.

    Industry: Possible applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways . The compound exerts its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in cancer cell proliferation.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can be compared with other pyranochromene derivatives :

    5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Known for its moderate anticancer activity.

    5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Exhibits potent anticancer activities with low IC50 values.

    7-hydroxychroman-4-one derivatives: Synthesized from resorcinol and known for their cytotoxic activity against tumor cell lines.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C21H18O5/c1-11-8-17-20(12(2)9-18(23)25-17)21-19(11)14(22)10-16(26-21)13-6-4-5-7-15(13)24-3/h4-9,16H,10H2,1-3H3

InChI Key

DHSYNTIJVANJBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=CC=C4OC

Origin of Product

United States

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